diphenyl[(E)-2-phenylethenyl]phosphane
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Overview
Description
Styryldiphenylphosphine is an organophosphorus compound characterized by the presence of a styryl group attached to a diphenylphosphine moiety. This compound is notable for its applications in polymer chemistry and catalysis, particularly in the formation of phosphine-functionalized polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Styryldiphenylphosphine can be synthesized through the radical polymerization of styrene and diphenylphosphine. One common method involves the use of copper-catalyzed atom transfer radical polymerization (ATRP) starting from a multifunctional initiator . The reaction conditions typically include the use of a copper catalyst and a halogen-capped chain end for controlled insertion of monomers .
Industrial Production Methods
In industrial settings, the production of styryldiphenylphosphine often involves large-scale polymerization processes. The use of controlled radical polymerization techniques allows for precise control over the molecular weight and composition of the resulting polymers .
Chemical Reactions Analysis
Types of Reactions
Styryldiphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, particularly in the formation of phosphine-containing polymers.
Common Reagents and Conditions
Common reagents used in the reactions of styryldiphenylphosphine include:
Copper catalysts: Used in ATRP for polymerization.
Radical initiators: Employed in radical polymerization processes.
Major Products
The major products formed from the reactions of styryldiphenylphosphine include cross-linked and non-cross-linked polystyrene-supported triphenylphosphine .
Scientific Research Applications
Styryldiphenylphosphine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of phosphine-functionalized polymers for catalysis.
Biology: Employed in the development of polymer-based drug delivery systems.
Medicine: Investigated for its potential use in biomedical applications, including imaging and diagnostics.
Industry: Utilized in the production of advanced materials with specific functional properties.
Mechanism of Action
The mechanism by which styryldiphenylphosphine exerts its effects involves the formation of phosphine-functionalized polymers. These polymers can act as ligands in catalytic processes, facilitating various chemical reactions . The molecular targets and pathways involved include the coordination of the phosphine moiety with metal catalysts, enhancing the efficiency of catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another phosphine compound used in catalysis and polymer chemistry.
Diphenylphosphine: A precursor in the synthesis of styryldiphenylphosphine.
Uniqueness
Styryldiphenylphosphine is unique due to its ability to form well-defined star copolymers through controlled radical polymerization. This property makes it particularly valuable in the development of advanced materials with specific functional properties .
Properties
CAS No. |
794-39-8 |
---|---|
Molecular Formula |
C20H17P |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
diphenyl-[(E)-2-phenylethenyl]phosphane |
InChI |
InChI=1S/C20H17P/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H/b17-16+ |
InChI Key |
UMFWLUTUYFDZNQ-WUKNDPDISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/P(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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